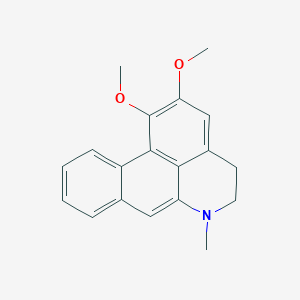

Dehydronuciferine

Description

This compound has been reported in Nelumbo nucifera with data available.

Properties

IUPAC Name |

15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,10-11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGSWIBJAGBGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1=CC4=CC=CC=C43)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183819 | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7630-74-2 | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7630-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydronuciferine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87HRZ3K29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Dehydronuciferine in Nelumbo nucifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, is a source of a diverse array of benzylisoquinoline alkaloids (BIAs), which are of significant interest for their potential pharmacological applications. Among these are the aporphine alkaloids, a class of compounds that includes nuciferine and its dehydrogenated derivative, dehydronuciferine. These compounds have been investigated for a range of bioactivities, making the elucidation of their biosynthetic pathways crucial for biotechnological production and drug development. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway leading to this compound in Nelumbo nucifera, including the key enzymatic steps, and offers generalized experimental protocols for further research in this area.

The Biosynthetic Pathway to Aporphine Alkaloids

The biosynthesis of this compound is part of the larger network of BIA metabolism in Nelumbo nucifera. A notable feature of this pathway in lotus is its reliance on (R)-configured intermediates, in contrast to the (S)-configured pathways found in many other BIA-producing plants like opium poppy.[1][2] The pathway commences with the condensation of two tyrosine-derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

The key steps leading to the aporphine core structure are as follows:

-

Norcoclaurine Formation : The pathway begins with the Pictet-Spengler condensation of dopamine and 4-HPAA to yield norcoclaurine. In Nelumbo nucifera, this reaction can result in a racemic mixture of (R)- and (S)-norcoclaurine, suggesting a potential non-enzymatic step or the presence of uncharacterized norcoclaurine synthases (NCS) with dual stereospecificity.[2]

-

Formation of (R)-N-methylcoclaurine : Norcoclaurine undergoes a series of methylation reactions. A 6-O-methyltransferase (6OMT) and a coclaurine N-methyltransferase (CNMT) act on (R)-norcoclaurine to produce the key intermediate, (R)-N-methylcoclaurine.[3][4] This molecule stands at a critical branch point, directing metabolism towards either bisbenzylisoquinoline or aporphine alkaloids.[3]

-

Aporphine Ring Formation : The characteristic tetracyclic aporphine core is formed through an intramolecular C-C phenol coupling of (R)-N-methylcoclaurine. This reaction is catalyzed by a specific cytochrome P450 enzyme, NnCYP80G.[1][5] This enzymatic step is crucial for the formation of proaporphine alkaloids like glaziovine, which are precursors to nuciferine.[1] It has also been shown that NnCYP80G can convert (R)-reticuline into corytuberine, highlighting its role in aporphine skeleton formation.

-

Formation of Nuciferine : The proaporphine intermediate, pronuciferine, is considered the direct precursor to nuciferine.[1] The conversion likely involves a series of enzymatic modifications, including reductions and methylations, although the specific enzymes for all steps have not been fully characterized in Nelumbo nucifera.

-

Putative Formation of this compound : this compound is structurally a dehydrogenated form of nuciferine. While the specific enzyme responsible for this conversion has not yet been identified in Nelumbo nucifera, it is hypothesized to be a dehydrogenase. This final step involves the formation of a double bond in the aporphine ring system. Further research is required to isolate and characterize the enzyme catalyzing this reaction.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Nelumbo nucifera.

Experimental Workflow for Enzyme Characterization

Caption: A general workflow for the characterization of biosynthetic enzymes.

Quantitative Data

Currently, there is a notable absence of published quantitative data, such as enzyme kinetics (Km, Vmax) for the specific enzymes involved in the this compound biosynthetic pathway in Nelumbo nucifera. Further research is required to determine these parameters, which are essential for understanding the efficiency and regulation of the pathway and for metabolic engineering efforts.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to fully elucidate and characterize the biosynthetic pathway of this compound. These protocols are based on standard methodologies and would require optimization for the specific enzymes and conditions in Nelumbo nucifera.

Heterologous Expression and Purification of a Candidate Enzyme (e.g., a Dehydrogenase)

Objective: To produce a purified, active form of a candidate enzyme for in vitro characterization.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from Nelumbo nucifera leaf tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequence of the candidate dehydrogenase gene using PCR with specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for Saccharomyces cerevisiae) containing an affinity tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae INVSc1).

-

Grow the transformed cells in appropriate media to a suitable optical density.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for S. cerevisiae).

-

Continue incubation at an optimized temperature to allow for protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or enzymatic methods in a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., containing imidazole).

-

Assess the purity of the eluted protein by SDS-PAGE.

-

In Vitro Enzyme Assay for a Candidate Dehydrogenase

Objective: To determine the enzymatic activity of the purified candidate dehydrogenase with its putative substrate (nuciferine).

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (optimized for pH), the purified enzyme, the substrate (nuciferine), and any necessary cofactors (e.g., NAD+, NADP+, FAD).

-

Initiate the reaction by adding the enzyme or the substrate.

-

Incubate the reaction at an optimized temperature for a specific time period.

-

Include negative controls (e.g., reaction without enzyme, reaction without substrate).

-

-

Product Detection and Quantification:

-

Stop the reaction (e.g., by adding a quenching agent like an acid or organic solvent).

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of this compound.

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

-

-

Enzyme Kinetics:

-

Perform the enzyme assay with varying concentrations of the substrate (nuciferine).

-

Measure the initial reaction velocity at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Gene Silencing using Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the in vivo function of a candidate gene in the this compound biosynthetic pathway.

Methodology:

-

VIGS Vector Construction:

-

Select a suitable fragment (200-300 bp) of the target gene's coding sequence.

-

Clone this fragment into a VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).

-

-

Agroinfiltration:

-

Transform the VIGS construct into Agrobacterium tumefaciens.

-

Infiltrate a suspension of the transformed Agrobacterium into the leaves of young Nelumbo nucifera plants.

-

As a control, infiltrate plants with an empty VIGS vector.

-

-

Analysis of Silenced Plants:

-

After a few weeks, when silencing is established, harvest tissues from both silenced and control plants.

-

Confirm the downregulation of the target gene's transcript levels using quantitative real-time PCR (qRT-PCR).

-

Extract alkaloids from the tissues and analyze the levels of this compound, nuciferine, and other related alkaloids using LC-MS. A significant reduction in this compound levels in the silenced plants would indicate the involvement of the target gene in its biosynthesis.

-

Conclusion

The biosynthetic pathway of this compound in Nelumbo nucifera is a promising area of research with implications for the production of pharmacologically important aporphine alkaloids. While the upstream pathway leading to the aporphine core is becoming clearer, with the central role of (R)-N-methylcoclaurine and NnCYP80G established, the final enzymatic step to this compound remains to be elucidated. The generalized experimental protocols provided in this guide offer a framework for future research aimed at identifying and characterizing the missing enzymatic link and quantifying the kinetics of the entire pathway. Such studies will be instrumental in enabling the metabolic engineering of microorganisms or the plant itself for the enhanced production of this compound and other valuable alkaloids.

References

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. researchgate.net [researchgate.net]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. O- and N-Methyltransferases in benzylisoquinoline alkaloid producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Biochemical Characterization of N-methyltransferase Genes Involved in Purine Alkaloid Biosynthetic Pathway of Camellia gymnogyna Hung T.Chang (Theaceae) from Dayao Mountain - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronuciferine as an Acetylcholinesterase Inhibitor: A Technical Overview of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronuciferine, an aporphine alkaloid isolated from the leaves of Nelumbo nucifera Gaertn, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an AChE inhibitor, consolidating available quantitative data, outlining detailed experimental methodologies for its characterization, and visualizing its proposed interactions and relevant biological pathways. While direct kinetic and extensive molecular modeling studies on this compound are limited in publicly accessible literature, this guide synthesizes existing data and infers its mechanistic properties based on studies of structurally related aporphine alkaloids.

Introduction to this compound and Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease, where a decline in acetylcholine levels is a key pathological feature. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This compound has emerged as a natural product of interest due to its demonstrated inhibitory activity against AChE.

Quantitative Inhibitory Activity

The primary quantitative measure of this compound's efficacy as an AChE inhibitor is its half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value (μg/mL) | Molar Concentration (μM)¹ | Reference |

| This compound | Acetylcholinesterase | 25 | 85.2 | [1][2] |

¹Calculated based on a molecular weight of 293.36 g/mol .

Mechanism of Action

The precise mechanism of AChE inhibition by this compound has not been definitively elucidated through dedicated kinetic studies. However, based on research into other aporphine alkaloids, a likely mechanism can be proposed.

Mode of Inhibition: A Reversible and Potentially Non-Competitive Interaction

Studies on the structurally similar aporphine alkaloid, N-methylasimilobine, have shown its interaction with AChE to be reversible and non-competitive [3]. This suggests that this compound may not directly compete with the substrate, acetylcholine, for binding at the catalytic active site (CAS). Instead, it is hypothesized to bind to a peripheral site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Proposed Binding Site Interaction

The active site of AChE is located at the bottom of a deep and narrow gorge. It comprises a catalytic active site (CAS) and a peripheral anionic site (PAS) at the gorge's entrance. Non-competitive inhibitors often bind to the PAS. Molecular docking studies on nuciferine derivatives suggest that the aporphine scaffold interacts with key amino acid residues within the AChE binding gorge[1]. While specific interactions for this compound are not detailed in available literature, it is plausible that its planar aromatic rings engage in π-π stacking interactions with aromatic residues such as Tryptophan (Trp) and Tyrosine (Tyr) within the PAS.

The following diagram illustrates the proposed non-competitive inhibition mechanism.

Experimental Protocols

The following sections detail the methodologies required to characterize the AChE inhibitory activity and mechanism of this compound.

Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

A solution of this compound at various concentrations (or positive control/vehicle).

-

DTNB solution.

-

AChE solution.

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies (Lineweaver-Burk Plot)

To determine the mode of inhibition, kinetic studies are essential.

Procedure:

-

Perform the AChE activity assay as described above.

-

Vary the concentration of the substrate (ATCI) at several fixed concentrations of this compound (including a zero-inhibitor control).

-

Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This is the Lineweaver-Burk plot.

-

Analyze the plot to determine the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

The following diagram illustrates a generalized workflow for these experimental protocols.

Cholinergic Signaling Pathway

Inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This elevated acetylcholine can then act on postsynaptic muscarinic and nicotinic receptors, potentiating cholinergic signaling. This is the fundamental principle behind the therapeutic potential of AChE inhibitors.

Conclusion and Future Directions

This compound is a confirmed inhibitor of acetylcholinesterase with a moderate potency as indicated by its IC50 value. While its precise mechanism of action requires further investigation through detailed kinetic studies, evidence from related aporphine alkaloids suggests a reversible and non-competitive mode of inhibition, likely involving interaction with the peripheral anionic site of the enzyme. Future research should focus on performing comprehensive enzyme kinetic analyses and molecular docking studies specifically with this compound to elucidate its exact binding mode and inhibitory mechanism. Furthermore, in vivo studies are necessary to evaluate its therapeutic potential and effects on cholinergic signaling in a physiological context.

References

Dehydronuciferine: A Comprehensive Technical Review of Pharmacological Properties Beyond Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronuciferine, a prominent aporphine alkaloid isolated from the leaves of Nelumbo nucifera (the sacred lotus), is primarily recognized for its potent acetylcholinesterase (AChE) inhibitory activity. However, emerging research and the pharmacological profile of structurally related compounds suggest a broader spectrum of biological activities that extend beyond its effects on cholinergic transmission. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its potential as a modulator of dopaminergic and serotonergic pathways, as well as its prospective anti-inflammatory, antioxidant, and anticancer effects. This document summarizes available quantitative data, delineates detailed experimental methodologies for key assays, and presents signaling pathways and experimental workflows through comprehensive diagrams to facilitate further research and drug development efforts.

Introduction

This compound (C₁₉H₁₉NO₂) is a naturally occurring benzylisoquinoline alkaloid that has garnered significant interest for its potential therapeutic applications. While its role as an acetylcholinesterase inhibitor is well-documented, the structural similarity of this compound to other psychoactive and biologically active alkaloids suggests a more complex pharmacological profile. Understanding these additional properties is crucial for unlocking its full therapeutic potential and for the development of novel therapeutic agents targeting a range of pathological conditions. This guide aims to consolidate the current, albeit limited, knowledge on the non-cholinergic activities of this compound and to provide a framework for future investigation.

Potential Pharmacological Activities Beyond AChE Inhibition

Based on the pharmacological activities of the extracts of Nelumbo nucifera and other related aporphine alkaloids, the following areas represent promising avenues for the investigation of this compound's therapeutic potential.

Neuromodulatory Effects: Dopamine and Serotonin Receptor Interaction

The structural resemblance of this compound to known dopamine and serotonin receptor ligands suggests its potential to modulate these key neurotransmitter systems, which are implicated in a variety of neurological and psychiatric disorders.

Hypothesized Signaling Pathway for Dopaminergic and Serotonergic Modulation:

Caption: Hypothesized modulation of dopaminergic and serotonergic signaling by this compound.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. The potential of this compound to modulate inflammatory pathways, such as the NF-κB signaling cascade, warrants investigation.

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Antioxidant Effects

Oxidative stress is implicated in the pathogenesis of a wide array of diseases. The Nrf2 pathway is a key regulator of the cellular antioxidant response, and its modulation by natural products is an area of active research.

Hypothesized Antioxidant Signaling Pathway:

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Anticancer Potential

Many natural alkaloids exhibit cytotoxic effects against cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest.

Hypothesized Anticancer Signaling Pathway:

Caption: Hypothesized mechanisms of anticancer activity of this compound.

Quantitative Data Summary

Currently, there is a significant lack of quantitative data for the pharmacological activities of this compound beyond AChE inhibition. The following tables are presented as templates to be populated as new research emerges.

Table 1: Receptor Binding Affinities (Ki, IC50)

| Target Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Dopamine D1 | |||||

| Dopamine D2 | |||||

| Serotonin 5-HT1A | |||||

| Serotonin 5-HT2A | |||||

| Adrenergic α1 |

| Adrenergic β1 | | | | | |

Table 2: Anti-inflammatory Activity

| Assay | Cell Line/Model | Stimulant | IC50 (µM) | Endpoint Measured | Reference |

|---|---|---|---|---|---|

| NO Production | LPS | Nitrite levels | |||

| TNF-α Secretion | LPS | ELISA | |||

| IL-6 Secretion | LPS | ELISA |

| NF-κB Reporter | | | | Luciferase activity | |

Table 3: Antioxidant Activity

| Assay | Cell Line | Oxidant | EC50 (µM) | Endpoint Measured | Reference |

|---|---|---|---|---|---|

| DCFH-DA | H₂O₂ | Fluorescence | |||

| ARE-Luciferase | Luciferase activity |

| HO-1 Expression | | | | Western Blot/qPCR | |

Table 4: Anticancer Activity

| Cell Line | Assay | IC50/GI50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| MTT/SRB | ||||

| Apoptosis (Annexin V) |

| | Cell Cycle Analysis | | | |

Detailed Experimental Protocols

To facilitate reproducible and standardized research, this section outlines detailed methodologies for key experiments relevant to elucidating the pharmacological profile of this compound.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific dopamine and serotonin receptor subtypes.

Workflow Diagram:

Caption: Workflow for a radioligand receptor binding assay.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., D2, 5-HT1A).

-

Radioligand specific for the receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

-

Glass fiber filters.

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Thaw cell membranes on ice.

-

In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding, or non-specific control), and the radioligand at a concentration close to its Kd.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Workflow Diagram:

Caption: Workflow for an NF-κB reporter gene assay.

Materials:

-

A suitable cell line (e.g., HEK293T, RAW 264.7).

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Transfection reagent.

-

This compound stock solution.

-

Stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

-

Luciferase assay reagent.

-

Luminometer.

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow 24-48 hours for plasmid expression.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS or TNF-α for a defined period (e.g., 6-8 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

In parallel, assess the cytotoxicity of this compound at the tested concentrations using a cell viability assay.

-

Calculate the percentage inhibition of NF-κB activity relative to the stimulated control.

Conclusion and Future Directions

This compound presents a compelling case for further pharmacological investigation beyond its established role as an AChE inhibitor. The preliminary evidence and structural analogies strongly suggest its potential as a multi-target agent with possible applications in neurodegenerative diseases, inflammatory conditions, and oncology. To fully realize this potential, future research should focus on:

-

Systematic Screening: Conducting comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels to identify novel targets.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying any identified activities, including the specific signaling pathways involved.

-

In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize potency and selectivity for desired targets.

This technical guide provides a foundational framework for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

Investigating the Antioxidant and Anti-inflammatory Potential of Dehydronuciferine: A Technical Guide

Disclaimer: Scientific literature available through public search databases lacks specific quantitative data on the antioxidant and anti-inflammatory properties of Dehydronuciferine. This guide summarizes the potential mechanisms and experimental approaches for its investigation, drawing parallels with structurally related compounds where noted. The provided quantitative data and specific mechanistic details are for a related lignan compound, Dehydrodiconiferyl alcohol (DHCA), and should be considered illustrative rather than directly representative of this compound's activity.

Introduction

This compound, an aporphine alkaloid found in the leaves of the sacred lotus (Nelumbo nucifera), has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating its antioxidant and anti-inflammatory potential. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation structures, and visual representations of key signaling pathways.

Antioxidant Potential

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The investigation of this compound's antioxidant potential would involve a battery of in vitro assays to assess its radical scavenging and reducing capabilities.

Data Presentation: Antioxidant Activity

| Assay | Test Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference Standard | IC50 (µg/mL) of Standard |

| DPPH Radical Scavenging | This compound | Data not available | Data not available | Data not available | Ascorbic Acid | Example: 8.5 |

| ABTS Radical Scavenging | This compound | Data not available | Data not available | Data not available | Trolox | Example: 6.2 |

| ROS Production Inhibition | This compound | Data not available | Data not available | Data not available | N-acetylcysteine | Example: 15.4 |

Table 1: Summary of In Vitro Antioxidant Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity.

Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the this compound solution to a 96-well plate.

-

Add the diluted ABTS radical solution to each well and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox is commonly used as a positive control.

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Anti-inflammatory Potential

Chronic inflammation is a key contributor to various diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators and enzymes.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often quantified by its ability to inhibit the production of inflammatory molecules or the activity of pro-inflammatory enzymes. Table 2 presents a template for such data, with illustrative values for the related compound Dehydrodiconiferyl alcohol (DHCA) where specified.

| Assay | Cell Line | Stimulant | Test Compound | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | This compound | Data not available | L-NAME | Example: 25 |

| COX-2 Inhibition | In vitro enzyme assay | Arachidonic Acid | This compound | Data not available | Celecoxib | Example: 0.8 |

| TNF-α Production | RAW 264.7 | LPS | DHCA | Reported to reduce | Dexamethasone | Example: 0.1 |

| IL-6 Production | RAW 264.7 | LPS | DHCA | Reported to reduce | Dexamethasone | Example: 0.05 |

Table 2: Summary of In Vitro Anti-inflammatory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the activity or production.

Experimental Protocols: Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is then determined.

This enzymatic assay measures the direct inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Protocol:

-

A commercial COX-2 inhibitor screening assay kit is typically used.

-

The assay is performed in a 96-well plate.

-

Add the reaction buffer, heme, and COX-2 enzyme to the wells.

-

Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

The production of prostaglandins is measured, often through a colorimetric or fluorometric method, as per the kit's instructions.

-

The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Signaling Pathway Modulation

Understanding how a compound modulates key signaling pathways provides insight into its mechanism of action. The NF-κB, MAPK, and Nrf2 pathways are critical regulators of inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on the related compound DHCA have shown that it inhibits the IKK-NF-κB pathway, leading to a reduction in pro-inflammatory molecules.[1]

References

Dehydronuciferine's Interaction with Non-Cholinergic Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydronuciferine, an aporphine alkaloid found in the lotus plant (Nelumbo nucifera), has been identified as a compound with potential psychoactive properties. While its effects on the cholinergic system have been noted, its interactions with other key neurotransmitter systems are of significant interest for understanding its pharmacological profile and therapeutic potential. This technical guide provides an in-depth analysis of the current state of knowledge regarding this compound's effects on dopaminergic, serotonergic, adrenergic, and GABAergic systems. Due to the limited availability of direct quantitative data for this compound, this guide incorporates extensive data from its close structural analog, nuciferine, to provide a comprehensive overview of its likely pharmacological activity. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Dopaminergic System Interactions

The dopaminergic system is critically involved in motor control, motivation, reward, and cognition. Aporphine alkaloids, including this compound and its analogs, are known to interact with dopamine receptors.

Quantitative Data: Receptor and Transporter Affinity of Nuciferine

The following tables summarize the binding affinities (Ki), antagonist potencies (IC50), and functional activities (EC50, Emax) of nuciferine at various dopamine receptors and the dopamine transporter (DAT). This data is derived from radioligand binding assays and functional assays as detailed in the experimental protocols section.

Table 1: Nuciferine Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line |

| D1 | 2090 | [³H]SCH23390 | HEK293 |

| D2 | 64 | [³H]Spiperone | HEK293 |

| D3 | 148 | [³H]Spiperone | HEK293 |

| D4 | 2000 | [³H]Spiperone | HEK293 |

| D5 | 2600 | [³H]SCH23390 | HEK293 |

Table 2: Nuciferine Functional Activity at Dopamine Receptors

| Receptor Subtype | Assay Type | Parameter | Value |

| D2 | G-protein activation | EC50 | 64 nM |

| D2 | G-protein activation | Emax | 67% (relative to dopamine) |

| D5 | G-protein activation | EC50 | 2600 nM |

| D5 | G-protein activation | Emax | 50% (relative to dopamine) |

Table 3: Nuciferine Activity at the Dopamine Transporter (DAT)

| Assay Type | Parameter | Value |

| [³H]DA Uptake Inhibition | IC50 | 4800 nM |

Data for nuciferine is presented as a proxy for this compound due to the limited availability of direct data for the latter.

Signaling Pathways

Serotonergic System Interactions

The serotonergic system plays a crucial role in regulating mood, sleep, appetite, and various cognitive functions. Nuciferine has been shown to interact with multiple serotonin receptor subtypes.

Quantitative Data: Receptor Affinity of Nuciferine

Table 4: Nuciferine Binding Affinity (Ki) at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line |

| 5-HT1A | 3200 | [³H]8-OH-DPAT | HEK293 |

| 5-HT2A | 478 | [³H]Ketanserin | HEK293 |

| 5-HT2B | 1000 | [³H]LSD | HEK293 |

| 5-HT2C | 131 | [³H]Mesulergine | HEK293 |

| 5-HT5A | >10000 | [³H]LSD | HEK293 |

| 5-HT6 | 700 | [³H]LSD | HEK293 |

| 5-HT7 | 150 | [³H]5-CT | HEK293 |

Table 5: Nuciferine Functional Activity at Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value |

| 5-HT1A | G-protein activation | EC50 | 3200 nM |

| 5-HT2A | Calcium Flux | IC50 | 478 nM |

| 5-HT2B | Calcium Flux | IC50 | 1000 nM |

| 5-HT2C | Calcium Flux | IC50 | 131 nM |

| 5-HT6 | G-protein activation | EC50 | 700 nM |

| 5-HT6 | G-protein activation | Emax | 17.3% (relative to serotonin) |

| 5-HT7 | G-protein activation | IC50 | 150 nM |

Data for nuciferine is presented as a proxy for this compound due to the limited availability of direct data for the latter.

Signaling Pathways

Adrenergic System Interactions

The adrenergic system, through its α and β receptors, is a key regulator of the sympathetic nervous system, influencing processes such as heart rate, blood pressure, and the "fight or flight" response. While direct quantitative binding data for this compound at adrenergic receptors is not currently available, studies on the related aporphine alkaloid nuciferine suggest potential interactions.

In silico analysis has indicated a strong binding interaction of nuciferine with both β1 and β2 adrenergic receptors[1]. Furthermore, the vasodilatory effects of nuciferine have been associated with α-receptor activity[2]. Aporphine alkaloids as a class have been reported to act as antagonists at the α1-adrenergic receptor[3]. These findings suggest that this compound may also modulate adrenergic signaling, but further experimental validation is required to determine the precise nature and affinity of these interactions.

GABAergic System Interactions

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a critical role in reducing neuronal excitability. Evidence for the direct interaction of this compound with GABA receptors is limited. However, studies on related compounds and extracts suggest a potential for modulation of the GABAergic system.

Extracts from lotus leaf, which contain nuciferine and other alkaloids, have demonstrated sedative-hypnotic effects that may be mediated through GABAA receptors[4][5]. Additionally, the aporphine alkaloid liriodenine has been identified as a GABA receptor antagonist[6]. While these findings are indirect, they point towards a possible interaction of aporphine alkaloids, including this compound, with the GABAergic system. Direct binding and functional studies are necessary to confirm and characterize this potential activity.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) to a specific neurotransmitter receptor subtype.

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]SCH23390 for D1/D5, [³H]Spiperone for D2-like receptors, [³H]Ketanserin for 5-HT2A).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known unlabeled ligand for the receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend the cell membranes in ice-cold assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitive binding (serial dilutions of this compound, radioligand, membranes).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Transporter Uptake Assay

This protocol describes a method to assess the inhibitory effect of a test compound on the function of monoamine transporters, such as the dopamine transporter (DAT).

Materials:

-

A cell line stably or transiently expressing the human transporter of interest (e.g., HEK293-hDAT).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Test compound: this compound.

-

Known transporter inhibitor as a positive control (e.g., cocaine for DAT).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cell culture plates.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the cells in appropriate culture plates and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter to each well.

-

Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity to determine the amount of radiolabeled neurotransmitter taken up by the cells.

-

Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value for the inhibition of neurotransmitter uptake.

-

Conclusion

The available evidence, primarily from studies on the closely related aporphine alkaloid nuciferine, strongly suggests that this compound possesses a complex pharmacological profile with significant interactions with the dopaminergic and serotonergic systems. The data indicates that nuciferine acts as a partial agonist at D2 and D5 dopamine receptors and exhibits antagonist activity at several serotonin receptors, most notably 5-HT2A and 5-HT2C. Furthermore, there is qualitative evidence suggesting potential interactions with adrenergic and GABAergic systems.

For drug development professionals, this profile suggests that this compound and its derivatives could be explored for therapeutic applications where modulation of these neurotransmitter systems is desired, such as in certain psychiatric or neurological disorders. However, the lack of direct quantitative data for this compound itself is a critical knowledge gap. Future research should prioritize the direct characterization of this compound's binding affinities and functional activities at a comprehensive panel of neurotransmitter receptors and transporters to fully elucidate its pharmacological effects and therapeutic potential. The experimental protocols provided in this guide offer a clear roadmap for conducting such essential studies.

References

- 1. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Study on the vasodilatory activity of lotus leaf extract and its representative substance nuciferine on thoracic aorta in rats [frontiersin.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nelumbo nucifera promotes non-rapid eye movement sleep by regulating GABAergic receptors in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and mode of action of the aporphine plant alkaloid liriodenine on the insect GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronuciferine: A Promising Aporphine Alkaloid as a Multi-Target Lead Compound for Alzheimer's Disease Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, demanding innovative therapeutic strategies that can address its complex and multifactorial pathology. The current paradigm in AD drug discovery is shifting from single-target agents to multi-target-directed ligands (MTDLs) capable of concurrently modulating several key pathological cascades. Dehydronuciferine, an aporphine alkaloid isolated from the leaves of Nelumbo nucifera (the sacred lotus), has emerged as a compelling candidate for such an MTDL approach. While its primary characterized activity is the inhibition of acetylcholinesterase (AChE), its structural similarity to other neuroactive aporphine alkaloids suggests a broader pharmacological profile with the potential to impact amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress. This technical guide provides a comprehensive overview of the current evidence and future directions for investigating this compound as a lead compound for AD drug discovery, complete with detailed experimental protocols and pathway visualizations.

Introduction to this compound and its Therapeutic Rationale in Alzheimer's Disease

This compound (C₁₉H₁₉NO₂) is a naturally occurring isoquinoline alkaloid.[1][2] Its established role as an acetylcholinesterase (AChE) inhibitor, with an IC50 of 25 μg/mL, positions it as a symptomatic treatment for AD by addressing the cholinergic deficit.[3][4] However, the therapeutic potential of this compound may extend far beyond symptomatic relief. The complex pathophysiology of AD involves a network of interconnected pathways, including the amyloidogenic processing of the amyloid precursor protein (APP), the hyperphosphorylation of tau protein leading to neurofibrillary tangles (NFTs), chronic neuroinflammation mediated by microglia and astrocytes, and rampant oxidative stress. A multi-target approach is therefore considered more likely to yield disease-modifying therapies.

Aporphine alkaloids, the chemical class to which this compound belongs, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[5][6][7] Notably, related aporphine alkaloids such as boldine and nuciferine have demonstrated efficacy in cellular and animal models of AD by inhibiting Aβ aggregation, reducing neuroinflammation, and mitigating oxidative stress.[8][9][10][11][12][13][14][15] This provides a strong rationale for investigating this compound as a potential MTDL for Alzheimer's disease.

Known and Postulated Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting AChE, this compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in AD.

| Target | Compound | Activity (IC50) | Reference |

| Acetylcholinesterase (AChE) | This compound | 25 µg/mL | [3][4] |

Potential Multi-Target Effects on Alzheimer's Disease Hallmarks

Based on the activities of structurally related aporphine alkaloids, this compound is hypothesized to modulate several other key pathological pathways in AD.

BACE1 is the rate-limiting enzyme in the production of the amyloid-beta peptide. Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ plaque formation. While direct evidence for this compound is lacking, other natural compounds have shown BACE1 inhibitory activity, suggesting this as a plausible mechanism to investigate.

GSK-3β is a key kinase involved in the hyperphosphorylation of tau protein, a critical step in the formation of neurofibrillary tangles.[16] It is also implicated in promoting Aβ production and neuroinflammation. Inhibition of GSK-3β is therefore a highly attractive therapeutic target. Some alkaloids have been shown to inhibit GSK-3β, suggesting this compound may share this property.[17][18]

The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis. Several aporphine alkaloids, such as boldine, have been shown to interact with Aβ and inhibit its aggregation.[8][9][19][20] It is plausible that this compound could similarly interfere with this process.

The abnormal hyperphosphorylation of the microtubule-associated protein tau leads to its dissociation from microtubules and subsequent aggregation into NFTs.[21] As mentioned, this process is heavily influenced by kinases like GSK-3β. By potentially inhibiting such kinases, this compound could reduce tau pathology.

Chronic neuroinflammation, driven by activated microglia and astrocytes, contributes significantly to neuronal damage in AD.[22][23] Aporphine alkaloids, including boldine and nuciferine, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7][10][12] this compound may exert similar effects, helping to quell the inflammatory cascade in the AD brain.

Oxidative stress is an early and pervasive feature of AD, leading to widespread cellular damage.[24] Many aporphine alkaloids are potent antioxidants, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[5][7] The neuroprotective effects of these compounds are often linked to their antioxidant capacity. Nuciferine, for instance, has been shown to recover antioxidant enzyme levels in animal models.[11][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to Alzheimer's disease that may be modulated by this compound, as well as generalized workflows for its experimental evaluation.

Caption: Amyloidogenic pathway and potential intervention points for this compound.

Caption: Tau phosphorylation pathway and potential inhibition by this compound.

Caption: Neuroinflammation pathway and potential modulation by this compound.

Caption: A generalized experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the therapeutic potential of this compound.

BACE1 Inhibition Assay (FRET-Based)

-

Principle: This assay measures the cleavage of a specific peptide substrate containing a fluorophore and a quencher by BACE1. Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., derived from the Swedish mutation of APP)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

This compound stock solution (in DMSO)

-

BACE1 inhibitor (positive control)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

In the microplate, add the BACE1 substrate to each well.

-

Add the test compounds (this compound dilutions), positive control, or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the BACE1 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

GSK-3β Kinase Activity Assay (Luminescent)

-

Principle: This assay measures the amount of ATP remaining after a kinase reaction. The remaining ATP is converted to light by luciferase, and the luminescent signal is inversely proportional to GSK-3β activity.

-

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a phosphopeptide)

-

ATP

-

Kinase assay buffer

-

This compound stock solution (in DMSO)

-

GSK-3β inhibitor (positive control)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

96-well white microplate

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In the microplate, add the GSK-3β enzyme, substrate peptide, and test compounds/controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Amyloid-Beta (Aβ₁₋₄₂) Aggregation Assay (Thioflavin T)

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of Aβ fibrils, resulting in a significant increase in its fluorescence emission.

-

Materials:

-

Synthetic Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP) for peptide solubilization

-

Assay buffer (e.g., PBS, pH 7.4)

-

Thioflavin T stock solution

-

This compound stock solution (in DMSO)

-

Aβ aggregation inhibitor (positive control)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in HFIP and then evaporating the solvent. Resuspend the peptide film in DMSO and then dilute to the final concentration in assay buffer.

-

Prepare serial dilutions of this compound and the positive control.

-

In the microplate, mix the Aβ₁₋₄₂ solution with the test compounds/controls and ThT.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24-48 hours) at Ex/Em ≈ 440/485 nm.

-

Plot the fluorescence intensity versus time to obtain aggregation kinetics curves.

-

Determine the effect of this compound on the lag time and the final fluorescence intensity.

-

Tau Phosphorylation Assay in a Cellular Model (Western Blot)

-

Principle: This method uses antibodies to detect the levels of total and phosphorylated tau protein in cell lysates, allowing for the assessment of changes in tau phosphorylation status.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Agent to induce tau hyperphosphorylation (e.g., okadaic acid)

-

This compound

-

Lysis buffer

-

Primary antibodies against total tau and specific phospho-tau epitopes (e.g., AT8, PHF-1)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE and Western blotting equipment and reagents

-

Chemiluminescence detection system

-

-

Procedure:

-

Culture neuronal cells to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce tau hyperphosphorylation by adding okadaic acid and incubate for an appropriate duration (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total tau and phospho-tau.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities and normalize the levels of phospho-tau to total tau.

-

Anti-Neuroinflammatory Assay in Microglia

-

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α) in microglia stimulated with lipopolysaccharide (LPS).

-

Materials:

-

Microglial cell line (e.g., BV-2)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (for nitric oxide measurement)

-

ELISA kit for TNF-α

-

-

Procedure:

-

Culture microglial cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the inhibitory effect of this compound on the production of these inflammatory mediators.

-

Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.

-

-

Oxygen Radical Absorbance Capacity (ORAC) Assay:

-

Principle: Measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.

-

Neuroprotection and Cell Viability Assays

-

MTT Assay:

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

-

LDH Assay:

-

Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Future Directions and Conclusion

This compound presents a compelling starting point for the development of multi-target drugs for Alzheimer's disease. Its confirmed AChE inhibitory activity provides a solid foundation for symptomatic treatment, while the broader pharmacological profile of the aporphine alkaloid class strongly suggests the potential for disease-modifying effects.

The immediate next steps in the evaluation of this compound should focus on rigorous in vitro screening against the key pathological targets outlined in this guide: BACE1, GSK-3β, Aβ aggregation, and tau hyperphosphorylation. Positive results from these assays would warrant progression to cell-based models to confirm neuroprotective and anti-inflammatory effects. Ultimately, successful preclinical evaluation in transgenic animal models of AD will be necessary to validate its therapeutic potential and justify advancement into clinical trials.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo(de,g)quinoline | C19H19NO2 | CID 821347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of glial hemichannels by boldine treatment reduces neuronal suffering in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Alzheimer and Antioxidant Effects of Nelumbo nucifera L. Alkaloids, Nuciferine and Norcoclaurine in Alloxan-Induced Diabetic Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Exploring the therapeutic potential of Nelumbo nucifera leaf extract against amyloid-beta-induced toxicity in the Caenorhabditis elegans model of Alzheimer’s disease [frontiersin.org]

- 16. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytochemical: this compound [caps.ncbs.res.in]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Dehydronuciferine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronuciferine, a bioactive aporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution within the plant kingdom, and biosynthetic origins of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents available data on its concentration in various plant matrices. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the aporphine class of isoquinoline alkaloids, characterized by a tetracyclic ring system. Its structure is closely related to nuciferine, another prominent alkaloid found in Nelumbo nucifera. The presence of a double bond in the C ring at position 6a,7 distinguishes it as a dehydroaporphine alkaloid. While less studied than its saturated counterpart, nuciferine, this compound is recognized as a significant constituent in certain plant species and is an important subject for phytochemical and pharmacological investigation.

Natural Sources and Distribution

This compound has been primarily identified in the plant kingdom, with its most notable source being the sacred lotus, Nelumbo nucifera. However, the broader class of dehydroaporphine alkaloids is also found in other plant families, suggesting a wider, albeit less documented, distribution of this compound itself.

Nelumbo nucifera (Sacred Lotus)

The most well-documented source of this compound is Nelumbo nucifera, a perennial aquatic plant belonging to the Nelumbonaceae family. Various parts of the lotus plant are known to contain a rich array of alkaloids, with the leaves being a particularly abundant source.[1][2] While quantitative data for many of these alkaloids exist, specific concentrations for this compound are not as extensively reported as for nuciferine.

Table 1: Distribution of Aporphine Alkaloids in Nelumbo nucifera

| Plant Part | Major Aporphine Alkaloids Present | Notes |

| Leaves | Nuciferine, N-nornuciferine, O-nornuciferine, Roemerine, This compound | Considered a primary source of aporphine alkaloids.[1][2] |

| Seeds | Rich in various alkaloids.[2][3] | Specific quantitative data for this compound is limited. |

| Plumule (Embryo) | High concentration of various alkaloids. | Data on this compound content is not widely available. |

| Flower | Contains a variety of aporphine and benzylisoquinoline alkaloids. | Quantitative analysis has focused on other alkaloids like nuciferine.[4] |

| Rhizome | Contains alkaloids, though typically in lower concentrations than leaves and seeds.[2] | This compound presence is not well-documented. |

Other Plant Families

Dehydroaporphine alkaloids, the subclass to which this compound belongs, have been identified in other plant families known for their rich alkaloid content.

-

Annonaceae (Custard Apple Family): This family is a rich source of diverse isoquinoline alkaloids, including aporphines and dehydroaporphines.[5][6] While specific reports on this compound are scarce, the presence of related compounds suggests that species within this family could be potential, yet unexplored, sources.

-

Papaveraceae (Poppy Family): The poppy family is renowned for its production of a wide array of alkaloids. At least one dehydroaporphine alkaloid, (-)-6a,7-dehydrofloripavidine, has been isolated from Papaver fugax, indicating the enzymatic machinery for dehydroaporphine synthesis exists within this family.[7]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of aporphine alkaloid formation, originating from the amino acid tyrosine. The immediate precursors are thought to be other aporphine alkaloids, such as nuciferine and N-nornuciferine.